molecular formula C4H8O2S2 B140307 1,4-Dithiane-2,5-diol CAS No. 40018-26-6

1,4-Dithiane-2,5-diol

Cat. No. B140307
CAS RN: 40018-26-6
M. Wt: 152.2 g/mol
InChI Key: YUIOPHXTILULQC-UHFFFAOYSA-N
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Patent
US07745449B2

Procedure details

1,4-Dithiane-2,5-diol (50 g, 328 mmol), and cyanoacetamide (55.2 g, 657 mmol) were added to a mixture of MeOH (150 mL), water (9 mL) and TEA (6.5 g, 50 mmol). The resulting mixture was heated at about 35-40° C. for 30 minutes while stirring, and then heated to about 50-60° C. for an additional 30 minutes with stirring. The reaction mixture was then cooled to RT and poured into a mixture of ice (70 g)/water (200 mL). A fine precipitate formed upon addition, which was filtered and dried overnight to give (66.7 g) of the title compound. MS (ES+): 143 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1CC(O)S[CH2:3][CH:2]1O.[C:9]([CH2:11][C:12]([NH2:14])=[O:13])#[N:10].CO>O>[NH2:10][C:9]1[S:1][CH:2]=[CH:3][C:11]=1[C:12]([NH2:14])=[O:13]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
S1C(CSC(C1)O)O
Name
Quantity
55.2 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
TEA
Quantity
6.5 g
Type
reactant
Smiles
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
70 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to about 50-60° C. for an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to RT
CUSTOM
Type
CUSTOM
Details
A fine precipitate formed upon addition, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=CC1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 66.7 g
YIELD: CALCULATEDPERCENTYIELD 143%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.